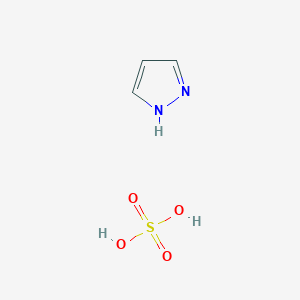
Sulfuric acid--1H-pyrazole (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–1H-pyrazole (1/1) is a compound that combines sulfuric acid with 1H-pyrazole in a 1:1 ratio Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, while 1H-pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–1H-pyrazole (1/1) typically involves the reaction of sulfuric acid with 1H-pyrazole. One common method is to slowly add 1H-pyrazole to concentrated sulfuric acid under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic, and it is crucial to maintain the temperature to avoid decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–1H-pyrazole (1/1) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, ensuring a consistent and high-quality product. The use of automated systems can also enhance safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–1H-pyrazole (1/1) can undergo various chemical reactions, including:
Oxidation: The sulfuric acid component can act as a strong oxidizing agent.
Reduction: Under certain conditions, the compound can be reduced, although this is less common.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of pyrazole.
Reduction: Reduced forms of pyrazole.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Sulfuric acid–1H-pyrazole (1/1) has several applications in scientific research:
- **
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Properties
CAS No. |
917872-08-3 |
|---|---|
Molecular Formula |
C3H6N2O4S |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
1H-pyrazole;sulfuric acid |
InChI |
InChI=1S/C3H4N2.H2O4S/c1-2-4-5-3-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4) |
InChI Key |
ZNTBVZRXCXYINT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN=C1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















